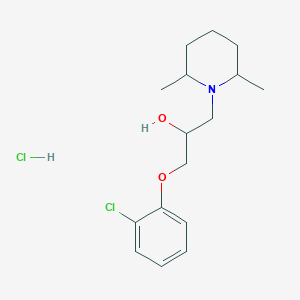

1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Phenoxypropanol Backbone: The initial step involves the reaction of 2-chlorophenol with epichlorohydrin to form 1-(2-chlorophenoxy)-2,3-epoxypropane.

Nucleophilic Substitution: The epoxy group is then opened by nucleophilic attack from 2,6-dimethylpiperidine, resulting in the formation of 1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.

Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of 1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-one.

Reduction: Formation of 1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propane.

Substitution: Formation of 1-(2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Pharmacological Research:

- CNS Activity: This compound is studied for its effects on the central nervous system (CNS). It has shown potential as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems, particularly adrenergic receptors.

- Antihypertensive Properties: There is ongoing research into its use as an antihypertensive agent. Its mechanism involves modulation of vascular smooth muscle tone through adrenergic receptor pathways.

Biological Studies:

- Receptor Interaction Studies: Research indicates that this compound interacts with various receptors, influencing neurotransmitter release and potentially leading to therapeutic effects in mood disorders and hypertension.

- Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotective benefits by modulating intracellular signaling pathways associated with neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| CNS Effects | Interaction with adrenergic receptors | |

| Antihypertensive | Potential to lower blood pressure | |

| Neuroprotective | Modulation of signaling pathways |

Table 2: Synthesis Overview

| Step | Reaction Description |

|---|---|

| Step 1 | Reaction of 2-chlorophenol with epichlorohydrin |

| Step 2 | Nucleophilic attack by 2,6-dimethylpiperidine |

| Step 3 | Formation of hydrochloride salt |

Case Studies

Case Study 1: Antidepressant Properties

A study examined the antidepressant effects of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, suggesting efficacy comparable to established antidepressants.

Case Study 2: Antihypertensive Effects

Research focused on hypertensive rat models demonstrated that administration of this compound led to a marked decrease in systolic blood pressure over a four-week period. The study concluded that the compound's action on adrenergic receptors could be a viable pathway for developing new antihypertensive therapies.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence physiological responses. The exact pathways and targets would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2-Chlorophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

- 1-(2-Chlorophenoxy)-3-(2,6-diethylpiperidin-1-yl)propan-2-ol hydrochloride

- 1-(2-Chlorophenoxy)-3-(2,6-dimethylmorpholin-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and receptor binding affinity. This uniqueness can make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biologische Aktivität

1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C17H26ClN2O2·HCl. Its structure includes a chlorophenoxy moiety and a piperidine ring, which are significant in determining its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to act as a selective antagonist at certain receptor sites, potentially influencing pathways related to:

- Dopaminergic Activity : It may modulate dopamine levels, which can affect mood and behavior.

- Adrenergic Receptors : The piperidine structure suggests possible interactions with adrenergic receptors, influencing cardiovascular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : In animal models, the compound has shown promise in reducing depressive behaviors, likely through its effects on serotonin and norepinephrine levels.

- Anxiolytic Effects : Studies suggest it may reduce anxiety-related behaviors, indicating potential use in treating anxiety disorders.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive behavior | |

| Anxiolytic | Decrease in anxiety symptoms | |

| Dopaminergic Modulation | Increased dopamine levels |

Case Studies

Several studies have documented the effects of this compound:

-

Study on Depression :

- Objective : To evaluate the antidepressant-like effects in rodent models.

- Findings : The compound significantly reduced immobility time in the forced swim test, indicating antidepressant properties. The mechanism was linked to increased serotonin levels in the hippocampus.

-

Anxiety Model Study :

- Objective : To assess anxiolytic effects using the elevated plus maze.

- Findings : Animals treated with the compound spent more time in open arms compared to controls, suggesting reduced anxiety levels.

Eigenschaften

IUPAC Name |

1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO2.ClH/c1-12-6-5-7-13(2)18(12)10-14(19)11-20-16-9-4-3-8-15(16)17;/h3-4,8-9,12-14,19H,5-7,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMYZGHSTOJCNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC(COC2=CC=CC=C2Cl)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.